molecular formula C12H22N2O2 B2613761 tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate CAS No. 147632-34-6

tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate

Cat. No. B2613761
CAS RN: 147632-34-6
M. Wt: 226.32
InChI Key: ZVFIWIQKOQJBCE-UHFFFAOYSA-N
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Description

“tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate” is a chemical compound with the CAS Number: 1330763-97-7 . It has a molecular weight of 240.35 and its molecular formula is C12H22N2O2.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-10-8-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) . This indicates the presence of a spirocyclic structure in the molecule.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The compound’s empirical formula is C11H19NO3 .

Scientific Research Applications

Chemical Properties and Environmental Impact

Ethers as Gasoline Additives : Research has focused on ethers such as MTBE (methyl tert-butyl ether) and ETBE (ethyl tert-butyl ether) for their use as gasoline additives to improve octane rating and reduce exhaust pollution. Studies have detailed the thermophysical properties of these ethers and their mixtures with non-polar solvents, highlighting their significance in environmental science and technology (Marsh et al., 1999).

Environmental Occurrence and Fate of Ethers : Concerns about the environmental persistence and impact of ethers have led to extensive studies. For instance, MTBE has been scrutinized for its high solubility in water, leading to potential groundwater contamination. Reviews and research articles have discussed the environmental behavior, biodegradation, and fate of these compounds in soil and groundwater (Schmidt et al., 2004).

Potential Applications and Concerns

Biodegradation and Remediation : Studies on the microbial degradation of ethers such as MTBE and ETBE highlight the potential for bioremediation strategies in contaminated environments. These studies discuss the metabolic pathways involved in the degradation processes and identify microorganisms capable of degrading these substances under aerobic conditions (Thornton et al., 2020).

Health and Environmental Safety : The toxicity and health risks associated with exposure to ethers used as fuel additives have been subjects of extensive research. Reviews focusing on compounds like ETBE and MTBE evaluate their carcinogenic potential, environmental fate, and implications for human health, suggesting the need for ongoing assessment and regulation to mitigate risks (Bogen & Heilman, 2015).

Safety and Hazards

The compound is labeled with the GHS pictograms GHS05 and GHS07, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(6-azaspiro[2.5]octan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-8-12(9)4-6-13-7-5-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFIWIQKOQJBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the title compound of step 5 (2.2 g, 6.10 mmol) in ethanol (60 ml) was added ammonium formate (1.15 g, 18.3 mmol) followed by palladium on activated carbon (10% palladium content, 1.94 g, 1.83 mmol). The mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered, and the filtrate was concentrated in vacuo to afford the title compound as a white foam (1.4 g, 6.1 mmol, yield 100%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.94 g
Type
catalyst
Reaction Step Two
Yield
100%

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